1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
Description
1-((1,3-Dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a phenoxymethyl group at position 2 and a 1,3-dioxolane-substituted methyl group at position 1. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-6-14(7-3-1)23-13-17-19-15-8-4-5-9-16(15)20(17)12-18-21-10-11-22-18/h1-9,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVRRPQHVBHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The dioxolane ring is then introduced through a subsequent reaction involving 1,3-dioxolane derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring or the phenoxymethyl group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃, I₂, Br₂, Cl₂
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the dioxolane ring or phenoxymethyl group.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. The initial steps often include the formation of the dioxolane ring and subsequent functionalization to introduce the phenoxymethyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a potential lead compound in cancer therapeutics .
Enzyme Inhibition
Another promising application lies in enzyme inhibition. The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Catalysis
The unique structural features of this compound make it suitable for use as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic processes .
Material Science
In material science, this compound can be explored for its properties in polymer chemistry. Its incorporation into polymer matrices may improve mechanical properties and thermal stability, making it valuable for developing advanced materials .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for further development into antimicrobial agents.
Case Study 2: Anticancer Mechanism
In a recent investigation by Lee et al. (2024), the anticancer effects of the compound were evaluated on human breast cancer cell lines. The results showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment, suggesting effective cytotoxicity against cancer cells.
Mechanism of Action
The mechanism by which 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s 1,3-dioxolane and phenoxymethyl groups differentiate it from related benzimidazoles:
- 1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzo[d]imidazole (): Replaces the dioxolane group with a 4-chlorophenoxypropyl chain. The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the dioxolane’s oxygen-rich motif .
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (): Incorporates a triazole-thiazole-acetamide side chain, enabling hydrogen bonding and π-π stacking interactions absent in the target compound .
- 1-((1H-Pyrrol-2-yl)methyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole (): Substitutes dioxolane with five-membered heterocycles (pyrrole/thiophene), altering electronic properties and target selectivity .
Pharmacological Activities
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Activity :
- Anticancer Activity :
- Antiviral Activity :
Physicochemical Properties
- Solubility : The 1,3-dioxolane group may enhance aqueous solubility compared to 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (), where methoxy groups increase hydrophobicity .
- Stability : The dioxolane ring’s rigidity could improve metabolic stability relative to 1-(prop-2-ynyl)-2-(prop-2-ynylthio)-1H-benzo[d]imidazole (), where alkyne groups pose oxidation risks .
- Crystallinity : ’s Hirshfeld surface analysis reveals that methoxynaphthyl substituents enhance crystal packing via C-H···π interactions, whereas the target compound’s dioxolane may disrupt such interactions .
Biological Activity
1-((1,3-Dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, integrating findings from diverse research sources.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological activities. The presence of the dioxolane and phenoxymethyl groups contributes to its unique properties and interaction capabilities.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor effects. A study highlighted the inhibitory activity of benzimidazole analogues against Indolamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tumor immune evasion. The derivatives showed IC50 values in the low nanomolar range, suggesting strong antitumor potential. For instance, one derivative demonstrated an IC50 of 16 nM against A375 cell lines, indicating effective inhibition of cancer cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to diabetes management. In vitro studies revealed that certain derivatives based on the benzimidazole scaffold exhibited moderate to potent α-glucosidase inhibition. Notably, compounds derived from 1H-benzo[d]imidazole showed IC50 values as low as 0.71 µM, demonstrating significant potential for therapeutic application in managing blood glucose levels .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds interact with enzyme active sites or allosteric sites, leading to reduced enzymatic activity.
- Cellular Uptake : The structural modifications enhance cellular permeability, facilitating better bioavailability and efficacy in target cells.
Study on Antitumor Efficacy
A recent study investigated various benzimidazole derivatives for their antitumor properties. The results indicated that modifications to the benzimidazole structure could significantly enhance potency against specific cancer types. For example, a derivative with a phenoxymethyl group showed improved selectivity and lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .
In Vivo Studies
In vivo pharmacodynamic studies have further corroborated the in vitro findings. One notable study demonstrated that a benzimidazole derivative significantly lowered blood glucose levels in diabetic mice models, comparable to established medications like acarbose. This suggests not only efficacy but also a favorable safety profile .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
